dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two ester groups attached to the triazole ring, along with a 3,5-dimethylphenyl substituent. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 3,5-dimethylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.
Cycloaddition Reaction: The azide is then reacted with dimethyl acetylenedicarboxylate in the presence of a copper(I) catalyst to form the triazole ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents due to its triazole core, which is known for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its stability and functional groups that allow for further modifications.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide due to its bioactive triazole structure.
Mechanism of Action
The mechanism of action of dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ester groups can also participate in binding interactions, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-(3,5-dimethylphenyl)-1H-imidazole-4,5-dicarboxylate: Similar structure but with an imidazole ring instead of a triazole ring.
Dimethyl 1-(3,5-dimethylphenyl)-1H-pyrazole-4,5-dicarboxylate: Similar structure but with a pyrazole ring instead of a triazole ring.
Dimethyl 1-(3,5-dimethylphenyl)-1H-tetrazole-4,5-dicarboxylate: Similar structure but with a tetrazole ring instead of a triazole ring.
Uniqueness
Dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties. The triazole ring is more stable and less prone to hydrolysis compared to imidazole and pyrazole rings. Additionally, the presence of two ester groups allows for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
dimethyl 1-(3,5-dimethylphenyl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-5-9(2)7-10(6-8)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQPUQGRSISEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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